molecular formula C22H21FN2O3 B2918018 4'-fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034455-65-5

4'-fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2918018
CAS No.: 2034455-65-5
M. Wt: 380.419
InChI Key: AFDDLRKFVUMRTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound likely involves several steps. One possible route could be a multistep process, including reactions like nitration , conversion from nitro group to amine , and bromination . The choice of directing groups and the order of reactions would be crucial for achieving the desired product .

Scientific Research Applications

Molecular Imaging Probes

Research has explored compounds with structural similarities to the given chemical, focusing on their potential as molecular imaging probes. For instance, compounds designed for positron emission tomography (PET) imaging of serotonin 1A (5-HT(1A)) receptors have shown significant promise. These compounds are used to quantify receptor densities in various conditions, including Alzheimer's disease, highlighting their importance in neurodegenerative disease research (Kepe et al., 2006). Similarly, advancements in the synthesis of PET radiotracers, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, underscore the relevance of such compounds in studying CB1 cannabinoid receptors, which are critical for understanding various neurological and psychiatric conditions (Katoch-Rouse & Horti, 2003).

Receptor Antagonists

The development of receptor antagonists is another significant application area. Compounds structurally related to the query have been investigated for their potential as serotonin receptor antagonists, which can play a crucial role in treating disorders such as depression and anxiety. This research contributes to our understanding of neurotransmission and offers pathways for new therapeutic approaches (García et al., 2014).

Understanding Biological Interactions

Studies on similar compounds have also shed light on their interactions within biological systems, providing insights into their binding mechanisms and effects on cellular processes. For example, research on fluoroionophores from diamine-salicylaldehyde derivatives has advanced our knowledge of metal cation interactions in biological environments, offering potential applications in bioimaging and sensor development (Hong et al., 2012).

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c1-15-13-20(28-2)14-21(26)25(15)12-11-24-22(27)18-5-3-16(4-6-18)17-7-9-19(23)10-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDDLRKFVUMRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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